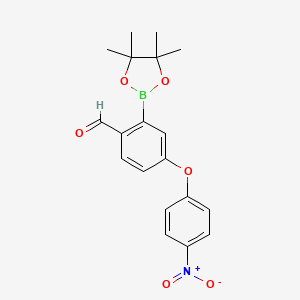
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Chloro and Fluorobenzoyl Groups: The chloro and fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of Lewis acids as catalysts and appropriate solvents to facilitate the substitution.
Formylation: The formyl group is introduced at the 3-position of the indole ring through Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Chloro-1-(2-fluorobenzoyl)indole-3-carboxylic acid.
Reduction: 2-Chloro-1-(2-fluorobenzoyl)indole-3-methanol.
Substitution: 2-Methoxy-1-(2-fluorobenzoyl)indole-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Lacks the chloro and fluorobenzoyl groups, making it less complex and potentially less biologically active.
2-Chloroindole-3-carbaldehyde: Similar structure but lacks the fluorobenzoyl group, which may affect its chemical reactivity and biological properties.
1-(2-Fluorobenzoyl)indole-3-carbaldehyde: Lacks the chloro group, which may influence its substitution reactions and overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68770-78-5 |
|---|---|
Molekularformel |
C16H9ClFNO2 |
Molekulargewicht |
301.70 g/mol |
IUPAC-Name |
2-chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-12(9-20)10-5-2-4-8-14(10)19(15)16(21)11-6-1-3-7-13(11)18/h1-9H |
InChI-Schlüssel |
WAXSTNVIRITJHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC=CC=C3F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)





